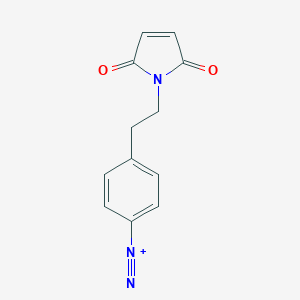

Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-

Description

L’angiotensine II est une hormone peptidique qui joue un rôle crucial dans la régulation de la pression artérielle et de l’équilibre hydrique dans l’organisme. Elle fait partie du système rénine-angiotensine-aldostérone, qui est essentiel au maintien de l’homéostasie cardiovasculaire. L’angiotensine II est connue pour ses puissantes propriétés vasoconstrictrices, qui contribuent à augmenter la pression artérielle en rétrécissant les vaisseaux sanguins .

Propriétés

Numéro CAS |

107803-13-4 |

|---|---|

Formule moléculaire |

C12H10N3O2+ |

Poids moléculaire |

228.23 g/mol |

Nom IUPAC |

4-[2-(2,5-dioxopyrrol-1-yl)ethyl]benzenediazonium |

InChI |

InChI=1S/C12H10N3O2/c13-14-10-3-1-9(2-4-10)7-8-15-11(16)5-6-12(15)17/h1-6H,7-8H2/q+1 |

Clé InChI |

ULQVAUFDNBNSBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+]#N |

SMILES canonique |

C1C=C(C=CC1=[N+]=[N-])CCN2C(=O)C=CC2=O |

Synonymes |

DPEM N-(beta-(4-diazophenyl)ethyl)maleimide |

Origine du produit |

United States |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L’angiotensine II peut être synthétisée par synthèse peptidique en phase solide, une méthode qui permet l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance. Le processus implique généralement l’utilisation d’un acide aminé lié à une résine, qui est ensuite couplé à des acides aminés protégés en présence de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final .

Méthodes de Production Industrielle : Dans les milieux industriels, la production d’angiotensine II peut impliquer la synthèse peptidique en phase solide à grande échelle ou la technologie de l’ADN recombinant. Cette dernière méthode implique l’insertion du gène codant pour l’angiotensine II dans un système d’expression approprié, tel qu’Escherichia coli ou la levure, qui produit ensuite le peptide par fermentation. Le peptide est ensuite purifié à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : L’angiotensine II subit principalement des réactions enzymatiques dans l’organisme. Elle est formée à partir de l’angiotensine I par l’action de l’enzyme de conversion de l’angiotensine. L’angiotensine II peut également être métabolisée en peptides plus petits, tels que l’angiotensine III et l’angiotensine IV, par l’action des aminopeptidases .

Réactifs et Conditions Courants : La conversion enzymatique de l’angiotensine I en angiotensine II nécessite la présence de l’enzyme de conversion de l’angiotensine, qui se trouve dans divers tissus, notamment les poumons et les reins. La réaction se produit dans des conditions physiologiques, généralement à la température du corps et à un pH neutre .

Principaux Produits Formés : Le principal produit de la conversion enzymatique de l’angiotensine I est l’angiotensine II. Le métabolisme ultérieur de l’angiotensine II peut conduire à la formation d’angiotensine III et d’angiotensine IV, qui ont leurs propres activités biologiques .

4. Applications de la Recherche Scientifique

L’angiotensine II a de nombreuses applications en recherche scientifique, en particulier dans les domaines de la biologie cardiovasculaire et de la médecine. Elle est utilisée pour étudier les mécanismes de la régulation de la pression artérielle, la fonction vasculaire et la physiopathologie de l’hypertension artérielle et de l’insuffisance cardiaque. L’angiotensine II est également utilisée dans la recherche sur la fonction rénale et l’équilibre hydrique .

En médecine, l’angiotensine II est utilisée à des fins thérapeutiques pour traiter des affections telles que le choc septique, où elle aide à augmenter la pression artérielle chez les patients gravement malades. C’est également une cible pour le développement de médicaments, les bloqueurs des récepteurs de l’angiotensine II étant largement utilisés pour gérer l’hypertension artérielle et l’insuffisance cardiaque .

Applications De Recherche Scientifique

Angiotensin II has numerous applications in scientific research, particularly in the fields of cardiovascular biology and medicine. It is used to study the mechanisms of blood pressure regulation, vascular function, and the pathophysiology of hypertension and heart failure. Additionally, angiotensin II is employed in research on renal function and fluid balance .

In medicine, angiotensin II is used therapeutically to treat conditions such as septic shock, where it helps to raise blood pressure in critically ill patients. It is also a target for drug development, with angiotensin II receptor blockers being widely used to manage hypertension and heart failure .

Mécanisme D'action

L’angiotensine II exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules cibles. Les principaux récepteurs de l’angiotensine II sont les récepteurs de type 1 et de type 2 de l’angiotensine II. La liaison au récepteur de type 1 de l’angiotensine II entraîne une vasoconstriction, une sécrétion d’aldostérone et une augmentation de la réabsorption du sodium, ce qui contribue à l’élévation de la pression artérielle. Le récepteur de type 2 de l’angiotensine II, en revanche, est impliqué dans la vasodilatation et les réponses anti-inflammatoires .

La liaison de l’angiotensine II à ses récepteurs active diverses voies de signalisation intracellulaires, notamment la voie phospholipase C-inositol triphosphate, qui entraîne une augmentation des niveaux de calcium intracellulaire et une contraction des muscles lisses .

Comparaison Avec Des Composés Similaires

L’angiotensine II fait partie d’une famille de peptides apparentés, notamment l’angiotensine I, l’angiotensine III et l’angiotensine IV. Chacun de ces peptides a des activités biologiques et des rôles distincts au sein du système rénine-angiotensine-aldostérone. Par exemple, l’angiotensine I est le précurseur de l’angiotensine II et n’a pas d’activité biologique significative en soi. L’angiotensine III et l’angiotensine IV, en revanche, jouent un rôle dans la régulation de la pression artérielle et la fonction cognitive, respectivement .

Comparée à d’autres peptides vasoconstricteurs, tels que l’endotheline-1, l’angiotensine II est unique par son double rôle dans la vasoconstriction et la sécrétion d’aldostérone. Cela en fait un régulateur essentiel du tonus vasculaire et de l’équilibre hydrique .

Composés Similaires :

- Angiotensine I

- Angiotensine III

- Angiotensine IV

- Endotheline-1

L’angiotensine II se distingue par ses puissantes propriétés vasoconstrictrices et son rôle central dans le système rénine-angiotensine-aldostérone, ce qui en fait une cible clé pour les interventions thérapeutiques dans les maladies cardiovasculaires .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.